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Executive Summary
N-Acetyl Fluvoxamine Acid (CAS: 88699-87-0) represents a complex, dual-modified

derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine.[1][2] While primarily

identified as a Phase II metabolite (M4) formed via oxidative demethylation and N-acetylation,

its significance extends into Quality Control (QC) and bioanalysis.[1][2]

For the drug development professional, this compound serves two critical roles:

Bioanalytical Marker: It is a major urinary metabolite used to phenotype CYP2D6 activity and

assess metabolic clearance in clinical pharmacology.

Specificity Reference: Due to its structural similarity to potential oxidative degradation

products (e.g., Fluvoxamine Acid), it acts as a crucial specificity standard in HPLC method

validation to ensure no co-elution with process impurities.[2]
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This guide provides a mechanistic breakdown of its formation, physicochemical properties, and

a self-validating LC-MS/MS protocol for its detection.[1][2]

Chemical Architecture & Identity
Unlike the parent molecule, which acts as a lipophilic base, N-Acetyl Fluvoxamine Acid
possesses an amphiphilic nature due to the introduction of a carboxylic acid tail and a neutral

acetamide head group.[2]

Feature Fluvoxamine (Parent)
N-Acetyl Fluvoxamine Acid

(Impurity/Metabolite)

CAS Number 54739-18-3 88699-87-0

Formula C15H21F3N2O2 C16H19F3N2O4

Molecular Weight 318.34 g/mol 360.33 g/mol

Functional Group A
Primary Amine (Basic, pKa ~9.

[1][2][3]5)

Acetamide (Neutral, Non-

ionizable at physiological pH)

Functional Group B Methoxy Ether (Lipophilic)
Carboxylic Acid (Acidic, pKa

~4.[1][2]5)

Solubility Profile
Soluble in organic solvents,

acidic water

Soluble in alkaline buffers (as

carboxylate), polar organics

Structural Transformation Logic
The transformation from Fluvoxamine to N-Acetyl Fluvoxamine Acid involves two distinct

chemical events:

Oxidative Demethylation (Tail): The terminal methoxy group (-OCH3) is oxidized to a

carboxylic acid (-COOH).[1][2] This drastically alters the polarity, introducing a negative

charge at neutral pH.[2]

N-Acetylation (Head): The primary amine (-NH2) on the aminoethoxy side chain is acetylated

to form an acetamide (-NH-CO-CH3).[1][2] This removes the basic center of the molecule.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-Fluvoxamine-Acid
https://veeprho.com/impurities/fluvoxamine-ep-impurity-a-maleate-salt/
https://www.benchchem.com/product/b565630/docs?utm_src=pdf-body#n-acetyl-fluvoxamine-acid-characterization-origin-and-analytical-profiling
https://veeprho.com/impurities/fluvoxamine-ep-impurity-a-maleate-salt/
https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-Fluvoxamine-Acid
https://veeprho.com/impurities/fluvoxamine-ep-impurity-a-maleate-salt/
https://www.tlcstandards.com/ProdDetail.aspx?ID=F-1813&name=FLUVOXAMINE
https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-Fluvoxamine-Acid
https://veeprho.com/impurities/fluvoxamine-ep-impurity-a-maleate-salt/
https://www.benchchem.com/product/b565630/docs?utm_src=pdf-body#n-acetyl-fluvoxamine-acid-characterization-origin-and-analytical-profiling
https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-Fluvoxamine-Acid
https://veeprho.com/impurities/fluvoxamine-ep-impurity-a-maleate-salt/
https://veeprho.com/impurities/fluvoxamine-ep-impurity-a-maleate-salt/
https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-Fluvoxamine-Acid
https://veeprho.com/impurities/fluvoxamine-ep-impurity-a-maleate-salt/
https://veeprho.com/impurities/fluvoxamine-ep-impurity-a-maleate-salt/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Origin & Formation Pathways[2]
Understanding the origin is vital for distinguishing between process impurities (formed in the

reactor) and metabolites (formed in the patient).[1][2]

A. Metabolic Pathway (In Vivo)
This is the primary source of N-Acetyl Fluvoxamine Acid.[1] It is designated as metabolite

M4.[2]

Step 1 (CYP2D6): Oxidative demethylation of Fluvoxamine to Fluvoxamine Acid

(Intermediate).[1][2][4]

Step 2 (NAT - N-Acetyltransferase): Acetylation of the primary amine.[1][2]

Clinical Relevance: Accumulation of this metabolite can indicate renal clearance rates, but it

is generally considered pharmacologically inactive.[2]

B. Potential Degradation/Process Context (In Vitro)
While rare in solid-state stability, this structure can theoretically form under specific stress

conditions:[1][2]

Oxidative Stress: Strong oxidants can convert the methoxy group to the acid.[2]

Excipient Interaction: In liquid formulations containing acetyl donors (e.g., degrading aspirin

or acetate buffers), the amine could undergo acetylation, though this is kinetically slow

compared to hydrolysis.[2]

Visualization: Formation Pathway
The following diagram illustrates the dual-modification pathway.
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Physicochemical Shift

Fluvoxamine (Parent)
(Basic Amine + Methoxy)

Fluvoxamine Acid
(Metabolite M1)

(Basic Amine + Carboxylic Acid)

Oxidative Demethylation
(CYP2D6 / Strong Oxidation)

N-Acetyl Fluvoxamine Acid
(Metabolite M4)

(Acetamide + Carboxylic Acid)

N-Acetylation
(NAT Enzyme / Acetyl Donor)
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Caption: Step-wise metabolic conversion of Fluvoxamine to N-Acetyl Fluvoxamine Acid via

oxidative demethylation and subsequent acetylation.

Analytical Strategy: Separation & Detection
Detecting N-Acetyl Fluvoxamine Acid presents a unique chromatographic challenge:

Orthogonality.[2]

The Parent (Fluvoxamine) is a base.[2] It retains well at high pH or with ion-pairing reagents.

[1][2]

The Impurity is an acid.[2][3][5][6] At high pH (common for basic drugs), it becomes fully

ionized (COO-) and elutes in the solvent front (void volume), causing quantitation failure.[1]

[2]

Recommended Protocol: Acidic Reverse Phase LC-MS
To capture this impurity, you must suppress the ionization of the carboxylic acid group.[2]

1. Chromatographic Conditions
Column: C18 stationary phase with high carbon load (e.g., Waters XSelect HSS T3 or

equivalent) to retain polar acids.[1][2]

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]
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Why: Low pH keeps the -COOH protonated (neutral), increasing hydrophobicity and

retention.[1][2]

Mobile Phase B: Acetonitrile (ACN).[1][2]

Gradient:

Start: 5% B (Hold 1 min to trap polar acid).

Ramp: 5% to 90% B over 10 mins.[2]

Note: N-Acetyl Fluvoxamine Acid will elute earlier than Fluvoxamine due to the polar

amide/acid groups, but sufficiently retained away from the void.[2]

2. Mass Spectrometry (MS/MS) Detection
Since the molecule has lost its basic amine (acetylated), positive mode sensitivity may

decrease compared to the parent.[1][2] However, the amide can still protonate.

Ionization: ESI Positive (ESI+) and Negative (ESI-).[1][2]

Recommendation: Screen both.[2] ESI(-) is often more selective for the carboxylic acid

moiety [M-H]-.[1][2]

MRM Transitions (Conceptual):

Parent (ESI+): 361.3 → Fragment (Loss of Acetyl/COOH).[1][2]

Parent (ESI-): 359.3 → Fragment (Decarboxylation).[1][2]

Method Development Decision Tree
Use this logic flow to validate the method for specificity.
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Start: Impurity Profiling

Is Mobile Phase pH < 3.0?

pH > 3.0 (Neutral/Basic)

No
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Success: Impurity Protonated (COOH)
Retains on C18

GOOD SEPARATION

Select MS Polarity
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Detects Amide Protonation

[M+H]+ = 361.3

ESI (-)
Detects Carboxylate

[M-H]- = 359.3
(Higher Specificity)
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Caption: Decision logic for optimizing HPLC retention of the acidic N-Acetyl impurity.

Regulatory & Toxicological Assessment
Safety Classification

Category: Metabolite (MIST Guidelines apply).[1][2]

Genotoxicity: As an N-acetylated derivative, the reactive primary amine is masked, generally

reducing genotoxic risk compared to primary aromatic amines (though Fluvoxamine's amine
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is aliphatic).[1][2]

Coverage: If the metabolite is present in human plasma at levels >10% of total drug-related

exposure, it is considered "qualified" and requires no further animal toxicity testing.[2]

Reference Standard Usage
For regulatory submissions (ANDA/NDA), N-Acetyl Fluvoxamine Acid is required to:

Validate Bioanalytical Methods: Prove that the assay can distinguish Parent Drug from

Metabolites.

Confirm Mass Balance: In ADME studies, accounting for this metabolite helps close the

mass balance equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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